5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole
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Overview
Description
5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
The mechanism of action, pharmacokinetics, and biochemical pathways of a compound depend on its specific chemical structure and the functional groups it contains. In general, imidazoles can interact with various biological targets, leading to different physiological effects . The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its size, polarity, and solubility .
The action of a compound can also be influenced by environmental factors. For example, the stability and efficacy of a compound can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the phenoxypropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzimidazole core with 3-phenoxypropylthiol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to other biologically active benzimidazoles.
Industry: Use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole: Lacks the ethoxy group.
5-ethoxy-2-((3-phenoxypropyl)amino)-1H-benzo[d]imidazole: Contains an amino group instead of a thioether group.
5-ethoxy-2-((3-phenoxypropyl)oxy)-1H-benzo[d]imidazole: Contains an ether group instead of a thioether group.
Uniqueness
The presence of both the ethoxy group and the phenoxypropylthio group in 5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole makes it unique compared to other similar compounds. These functional groups may confer distinct chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and improved pharmacokinetic profiles.
Properties
IUPAC Name |
6-ethoxy-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-21-15-9-10-16-17(13-15)20-18(19-16)23-12-6-11-22-14-7-4-3-5-8-14/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNKDIWSBLQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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